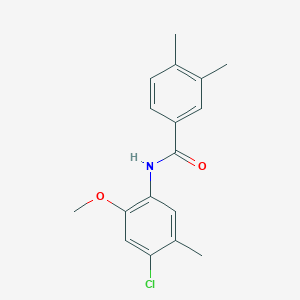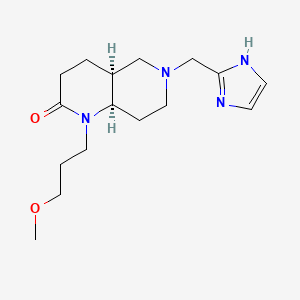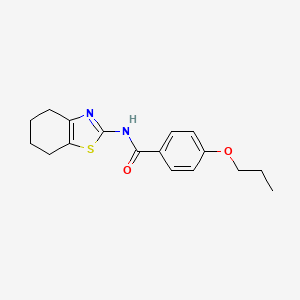![molecular formula C20H30N4O B5596693 N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its structure, which includes a pyrazole ring, a dimethylamino group, and various other substituents. Research into similar compounds has explored their synthesis, molecular structure, potential biological activity, and applications in various fields, providing a foundation for understanding the properties and applications of this specific molecule.
Synthesis Analysis
Synthetic approaches for pyrazole derivatives typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the regioselective synthesis of ethyl pyrazolecarboxylates has been demonstrated through reactions involving dimethylaminomethylene compounds, highlighting methods that could be applicable to the synthesis of the compound (Hanzlowsky et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including potential intramolecular and intermolecular hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized X-ray crystallography and other analytical techniques to elucidate their structure, revealing how the arrangement of atoms and functional groups influences the compound's properties and interactions (Wu et al., 2005).
Scientific Research Applications
Cytotoxic Activity
- Synthesis and Cytotoxic Activity in Cancer Research : Derivatives of N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for their cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these compounds exhibited potent cytotoxicity with IC50 values less than 10 nM (Deady et al., 2003).
Spectral Properties and Applications in Biomedicine
- Fluorescence and Biomedical Applications : Studies on the spectral properties of dimethylamino derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, showed bright fluorescence in various solutions and solid states. These properties are valuable for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Antitumor and Antimicrobial Activities
- Microwave-Assisted Synthesis and Biological Activity : The chemical behavior of derivatives including dimethylamino compounds has been explored for synthesizing pyrazolopyridine derivatives. Some of these derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in pharmaceutical applications (El‐Borai et al., 2013).
Pharmacokinetics and Antitumor Activity
- Tumor and Plasma Pharmacokinetics in Anticancer Agents : Research on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (a related compound) provides insight into the role of lipophilicity and tumor pharmacokinetics in antitumor activity. The study helps understand the plasma pharmacokinetics of similar compounds (Lukka et al., 2012).
Antiallergy Activity
- Synthesis and Evaluation for Antiallergy Activity : A series of derivatives, including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, was synthesized and evaluated for antiallergy activity. Some derivatives displayed activity in assays relevant to antiallergic effects, although they did not interact with certain receptors typically targeted by antiallergic drugs (Walsh et al., 1990).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14(2)11-16-12-18(24(6)22-16)20(25)21-13-19(23(4)5)17-10-8-7-9-15(17)3/h7-10,12,14,19H,11,13H2,1-6H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOLKOKIDCPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2C)CC(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)



